N-{3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide
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Overview
Description
N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including a chlorinated aromatic ring, a thiophene moiety, and a piperazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of an amine, formaldehyde, and a secondary amine.
Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group is introduced via a nucleophilic substitution reaction.
Coupling with the Aromatic Ring: The chlorinated aromatic ring is coupled with the piperazine intermediate through a palladium-catalyzed cross-coupling reaction.
Final Cyclopentane Carboxamide Formation: The final step involves the formation of the cyclopentane carboxamide through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the aromatic rings.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for new antibiotic development.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a potential candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
N-{3-CHLORO-4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can be compared with other similar compounds:
N-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has a different core structure.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity, this compound shares the piperazine moiety but differs in its overall structure and target.
Properties
Molecular Formula |
C27H28ClN3O2S |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C27H28ClN3O2S/c28-22-19-21(29-26(33)27(12-4-5-13-27)20-7-2-1-3-8-20)10-11-23(22)30-14-16-31(17-15-30)25(32)24-9-6-18-34-24/h1-3,6-11,18-19H,4-5,12-17H2,(H,29,33) |
InChI Key |
AQRQZZACGYEEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CS5)Cl |
Origin of Product |
United States |
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